N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide
Description
N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide is a complex organic compound featuring an imidazole ring, a piperidine ring, and an acetamide group. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole and piperidine as the primary starting materials.
Reaction Steps: The process involves the formation of a piperidine derivative, followed by the introduction of the imidazole group. Subsequent acylation with acetic anhydride or acetyl chloride yields the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperidine rings can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products may include amines or alcohols.
Substitution products can vary widely based on the nucleophile used.
Properties
IUPAC Name |
N-[1-[4-(1H-imidazol-5-yl)piperidin-1-yl]-1-oxopropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(16-10(2)18)13(19)17-5-3-11(4-6-17)12-7-14-8-15-12/h7-9,11H,3-6H2,1-2H3,(H,14,15)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYAQCWEHXWSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=CN=CN2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or proteins, while the acetamide group may participate in hydrogen bonding with biological targets. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring and have similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are structurally similar and may exhibit comparable properties.
Acetamide derivatives: Other compounds with the acetamide group can have analogous effects and uses.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
